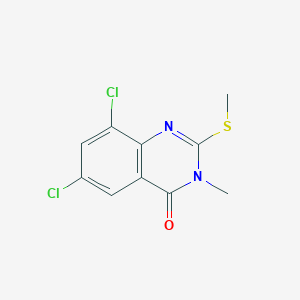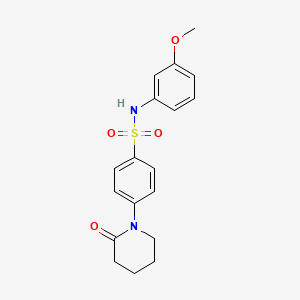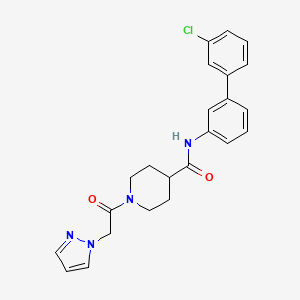
N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide, also known as BPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPPC is a piperazine derivative that has been synthesized and studied extensively for its biological activity. Additionally, we will list future directions for further research on BPPC.
Wirkmechanismus
The mechanism of action of N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), two signaling pathways involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been shown to have significant biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activity. However, N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide also has some limitations. It is not very water-soluble, which can make it difficult to use in certain experiments. Additionally, N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Zukünftige Richtungen
There are several future directions for further research on N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide. One area of interest is the development of N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide derivatives with improved water solubility and bioavailability. Another area of interest is the investigation of N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide's potential therapeutic applications in other fields of medicine, such as neurology and cardiology. Additionally, further studies are needed to understand the safety and efficacy of N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide in humans.
Synthesemethoden
The synthesis of N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide involves the reaction of 2-bromobenzoyl chloride with piperazine followed by the reaction of the resulting product with phenylsulfonyl chloride. The final product is obtained through recrystallization and purification. This synthesis method has been optimized to produce high yields of N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide with high purity.
Wissenschaftliche Forschungsanwendungen
N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have significant anti-inflammatory, anti-cancer, and anti-tumor properties. N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases.
Eigenschaften
IUPAC Name |
1,4-bis(benzenesulfonyl)-N-(2-bromophenyl)piperazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3O5S2/c24-20-13-7-8-14-21(20)25-23(28)22-17-26(33(29,30)18-9-3-1-4-10-18)15-16-27(22)34(31,32)19-11-5-2-6-12-19/h1-14,22H,15-17H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIIJQVBABILJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Br)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-bis(benzenesulfonyl)-N-(2-bromophenyl)piperazine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 1-(1H-tetrazol-1-ylacetyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5171354.png)




![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5171409.png)

![4-(dimethylamino)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-nitrobenzamide](/img/structure/B5171420.png)

![N-(2-ethylphenyl)-2-(4-methyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5171432.png)

![4-chloro-N-[2-(3,4-dimethoxyphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5171435.png)
![methyl 3-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5171437.png)